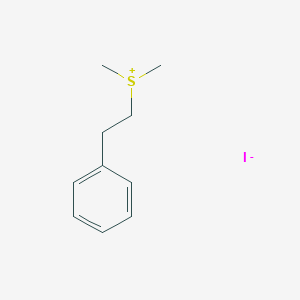
Dimethyl(2-phenylethyl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-phenylethyl)sulfanium iodide is an organosulfur compound with the molecular formula C10H15IS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is known for its applications in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-phenylethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The reaction can be represented as follows:
(CH3)2S+C6H5CH2CH2I→(CH3)2S+CH2CH2C6H5I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-phenylethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) can replace the iodide ion.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfonium salts.
Aplicaciones Científicas De Investigación
Dimethyl(2-phenylethyl)sulfanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of dimethyl(2-phenylethyl)sulfanium iodide involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific reactions and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(phenethyl)sulfonium iodide
- Dimethyl(benzyl)sulfonium iodide
- Dimethyl(2-phenylethyl)sulfonium chloride
Uniqueness
Dimethyl(2-phenylethyl)sulfanium iodide is unique due to its specific structure and reactivity. The presence of the 2-phenylethyl group imparts distinct chemical properties, making it suitable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
28289-44-3 |
|---|---|
Fórmula molecular |
C10H15IS |
Peso molecular |
294.20 g/mol |
Nombre IUPAC |
dimethyl(2-phenylethyl)sulfanium;iodide |
InChI |
InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CWUQAEKVLSSTFV-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C)CCC1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


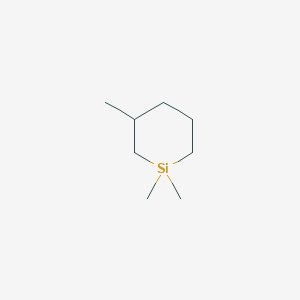
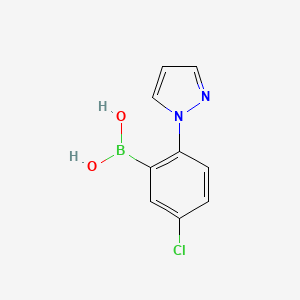
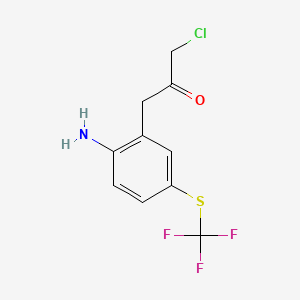
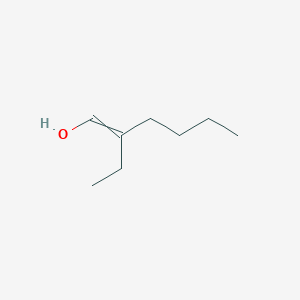

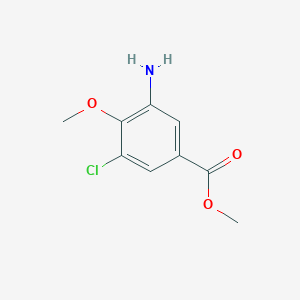



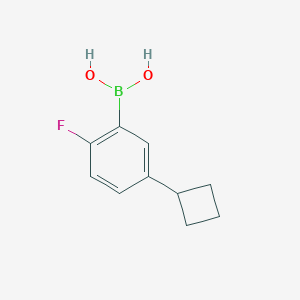

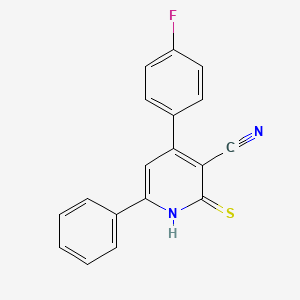
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)

